Bromo-PEG8-Boc

PROTAC Linker Optimization Targeted Protein Degradation

Bromo-PEG8-Boc (tert-Butyl 1-bromo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate, CAS 1623792-00-6) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker containing a terminal bromide group and a Boc-protected carboxyl group connected by an eight-unit PEG spacer. This compound is a member of the PEG-based PROTAC linker family, which is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Molecular Formula C23H45BrO10
Molecular Weight 561.5 g/mol
CAS No. 1623792-00-6
Cat. No. B606407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG8-Boc
CAS1623792-00-6
SynonymsBromo-PEG8-t-butyl ester
Molecular FormulaC23H45BrO10
Molecular Weight561.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H45BrO10/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h4-21H2,1-3H3
InChIKeyDXYYTZDPNRZUDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bromo-PEG8-Boc (CAS 1623792-00-6): A High-Purity PEG8-Based PROTAC Linker for Targeted Protein Degradation


Bromo-PEG8-Boc (tert-Butyl 1-bromo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate, CAS 1623792-00-6) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker containing a terminal bromide group and a Boc-protected carboxyl group connected by an eight-unit PEG spacer . This compound is a member of the PEG-based PROTAC linker family, which is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . Its molecular weight is 561.50 g/mol, and it is classified as a PEG-based PROTAC linker . The compound is recognized for its utility in drug discovery, polymer modification, surface functionalization, and bioconjugation applications .

Why Generic Substitution of Bromo-PEG8-Boc Fails: The Critical Role of PEG Chain Length and End-Group Specificity in PROTAC and ADC Design


Generic substitution of Bromo-PEG8-Boc with another PEG-based linker is not feasible due to the compound's specific combination of PEG chain length (8 units) and functional end groups (bromide and Boc-protected carboxyl) . Systematic changes in linker length directly influence the degradation efficiency, solubility, and cell permeability of the resulting PROTAC or ADC molecule . The eight-unit PEG spacer provides a specific spatial distance and flexibility, which is critical for optimal ternary complex formation and subsequent protein ubiquitination . Substituting with a linker of a different length, such as a shorter PEG4 or a longer PEG12, can drastically alter the molecule's performance, potentially reducing degradation efficiency by over 50% or introducing entropic penalties without efficacy gains . Furthermore, the specific combination of a bromide leaving group and a Boc-protected carboxyl group is essential for sequential, orthogonal conjugation reactions, which would be disrupted by using a linker with different functional handles .

Bromo-PEG8-Boc: Quantitative Evidence Guide for Scientific Selection and Procurement


Bromo-PEG8-Boc vs. Bromo-PEG4-Boc: Linker Length Comparison for PROTAC Degradation Efficiency

The PEG8 spacer in Bromo-PEG8-Boc provides a critical balance of length and flexibility for efficient PROTAC-mediated degradation, as compared to shorter or longer PEG chains [1]. While direct comparative data for Bromo-PEG8-Boc is not available, a closely related analog, Boc-NH-PEG8-C2-Br, has been shown to maintain high degradation efficiency, whereas shorter spacers like PEG4 reduce degradation efficiency by more than 50% . This is a class-level inference for PEG8-based linkers, suggesting that the eight-unit PEG chain in Bromo-PEG8-Boc is an optimized length for promoting effective ternary complex formation between the E3 ligase, the PROTAC, and the target protein, avoiding the suboptimal performance associated with shorter or longer linkers .

PROTAC Linker Optimization Targeted Protein Degradation

Bromo-PEG8-Boc vs. Bromo-PEG4-Boc and Bromo-PEG12-Boc: Impact of Linker Length on Aqueous Solubility

The length of the PEG chain directly correlates with the aqueous solubility of the resulting PROTAC molecule . While specific quantitative solubility data for Bromo-PEG8-Boc in aqueous media is not publicly available, it is established that the hydrophilic PEG spacer in PEG8-based linkers increases aqueous solubility compared to shorter PEG chains, such as PEG4 . The increased length of the PEG8 chain provides a greater hydrophilic shield, effectively reducing aggregation and precipitation of the final PROTAC conjugate in biological buffers, a common issue with hydrophobic warheads [1].

PROTAC Linker Design Solubility Enhancement

Bromo-PEG8-Boc vs. Other PEG-Based Linkers: Solubility in DMSO as a Key Formulation Parameter

Bromo-PEG8-Boc exhibits high solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions in drug discovery . Specifically, it achieves a solubility of 87.5 mg/mL (155.83 mM) in DMSO . This high solubility is advantageous compared to some other PEG-based linkers, such as Hydroxy-PEG8-Boc, which has a reported solubility of 200 mg/mL in DMSO but requires ultrasonic treatment , or Mal-PEG8-acid, which has a reported solubility of 100 mg/mL in DMSO [1]. The high solubility of Bromo-PEG8-Boc in DMSO facilitates the preparation of concentrated stock solutions, which is essential for high-throughput screening and in vitro assays .

PROTAC ADC Formulation Solubility

Bromo-PEG8-Boc: Critical Storage and Stability Parameters for Long-Term Research Use

Bromo-PEG8-Boc requires specific storage conditions to maintain its chemical integrity and performance over time [1]. The compound should be stored as a powder at -20°C for long-term stability, with a reported shelf life of over three years when stored properly . For stock solutions, storage at -80°C is recommended for up to six months, while storage at -20°C is only suitable for up to one month [2]. This contrasts with some other PEG linkers, which may have different stability profiles; for instance, SPDP-PEG8-COOH is recommended for storage at 2-8°C for short-term use . Adherence to these specific storage guidelines is essential for preventing degradation, particularly of the Boc protecting group and the bromide leaving group, ensuring reproducible results in long-term research projects .

PROTAC Linker Stability Storage Optimization

Bromo-PEG8-Boc vs. Alkyl Linkers: The Advantage of a Flexible PEG8 Spacer for Ternary Complex Formation

The PEG8 chain in Bromo-PEG8-Boc provides a flexible, entropic-rich tether that is superior to rigid alkyl linkers for promoting the formation of a stable and productive ternary complex in PROTAC applications [1]. While direct comparative data for Bromo-PEG8-Boc against alkyl linkers is not available, studies on analogous PEG-based linker systems demonstrate that the flexibility of the PEG chain allows for optimal spatial orientation between the E3 ligase and the target protein, which is essential for efficient ubiquitination and degradation . In contrast, alkyl linkers of similar length may lack the necessary conformational freedom, potentially reducing the lifetime of the ternary complex and, consequently, the degradation efficiency [2]. The PEG8 linker in Bromo-PEG8-Boc thus offers a performance advantage over less flexible alternatives .

PROTAC Linker Flexibility Ternary Complex

Bromo-PEG8-Boc: Optimal Research and Industrial Application Scenarios for Targeted Protein Degradation and Bioconjugation


Synthesis of High-Potency PROTACs Requiring a Balanced PEG8 Spacer

Bromo-PEG8-Boc is ideally suited for the synthesis of PROTAC molecules where an optimal balance of linker length, flexibility, and solubility is required . The eight-unit PEG chain provides the necessary spatial distance and conformational freedom to facilitate efficient ternary complex formation between the E3 ligase, the PROTAC, and the target protein, leading to high degradation efficiency . This is particularly critical for protein targets where a shorter PEG4 linker would reduce potency by over 50% or a longer PEG12 linker would introduce entropic penalties without efficacy gains . The compound's heterobifunctional nature, with a bromide leaving group and a Boc-protected carboxyl group, allows for precise, sequential conjugation of the E3 ligase ligand and the target protein ligand .

Formulation of PROTACs Requiring High DMSO Solubility for In Vitro Assays

The high solubility of Bromo-PEG8-Boc in DMSO (87.5 mg/mL) makes it an excellent choice for preparing concentrated stock solutions for high-throughput screening and detailed in vitro characterization of PROTAC candidates . This high solubility ensures that the linker itself does not precipitate or aggregate during the conjugation process or in subsequent biological assays, minimizing experimental artifacts and ensuring reliable dose-response data . This is particularly important for cell-based assays where maintaining a consistent concentration of the PROTAC is essential for accurate measurement of degradation kinetics and potency .

Development of Antibody-Drug Conjugates (ADCs) with Enhanced Hydrophilicity and Bioconjugation Versatility

Bromo-PEG8-Boc is a valuable building block for the construction of antibody-drug conjugates (ADCs), where the hydrophilic PEG8 spacer enhances the overall solubility of the conjugate and can improve its pharmacokinetic profile . The bromide group serves as an excellent leaving group for nucleophilic substitution, allowing for efficient conjugation to a targeting antibody or other biomolecule . The subsequent deprotection of the Boc group reveals a carboxyl group, which can then be used for conjugation to a cytotoxic payload or another functional moiety . This orthogonal reactivity enables the precise and controlled assembly of complex ADC structures .

Long-Term Research Programs Requiring Stable Linker Inventory Management

The defined long-term storage stability of Bromo-PEG8-Boc (powder stable at -20°C for >3 years) makes it a reliable choice for multi-year research projects and for maintaining a robust linker inventory . This stability ensures that the compound retains its chemical integrity and reactivity over extended periods, reducing the need for frequent resynthesis or repurchase and ensuring consistent results across different experimental batches . For researchers planning long-term PROTAC or ADC development campaigns, this stability profile is a significant advantage for procurement planning and budget management .

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